8-Acetoxyquinaldine
Description
Properties
CAS No. |
27037-61-2 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) acetate |
InChI |
InChI=1S/C12H11NO2/c1-8-6-7-10-4-3-5-11(12(10)13-8)15-9(2)14/h3-7H,1-2H3 |
InChI Key |
VQCJXKWHGFRKPY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
The comparative analysis of 8-Acetoxyquinaldine with structurally related compounds focuses on substituent groups, positional isomerism, and functional performance in analytical and industrial applications. Below is a detailed comparison supported by research findings and data.
Functional Group and Positional Isomerism
Key Findings :
- The acetoxy group in 8-Acetoxyquinaldine provides hydrolytic activation, enabling controlled precipitation of metal ions like thorium. This contrasts with 8-hydroxyquinoline, which directly chelates metals but often forms colloidal suspensions that complicate filtration .
- Positional isomerism significantly impacts functionality. For example, 5-substituted derivatives (e.g., 5-chloro-8-quinolinol) exhibit antiseptic properties, whereas 8-substituted analogs like 8-Acetoxyquinaldine excel in analytical applications due to their hydrolytic behavior .
Performance in Metal Precipitation
A thermogravimetric study compared thorium complexes formed by 8-Acetoxyquinaldine and 8-hydroxyquinoline:
Research Insights :
- Homogeneous precipitation via 8-Acetoxyquinaldine hydrolysis produces crystalline thorium 8-hydroxyquinaldinate , which decomposes cleanly to ThO₂ upon ignition. This method reduces occluded impurities, enhancing analytical accuracy .
- Direct use of 8-hydroxyquinoline often yields amorphous precipitates with higher variability in oxide yields, limiting its reliability for quantitative analysis .
Key Observations :
- While 8-Acetoxyquinaldine’s primary use remains analytical, derivatives with ether or alkyl groups at position 5 or 7 demonstrate superior performance in corrosion inhibition and fuel additives. This highlights the impact of substituent position on functionality .
Preparation Methods
Procedure:
-
- 8-Hydroxy-2-methylquinoline
- Acetic anhydride (excess)
-
- The reaction proceeds without explicit solvent, leveraging acetic anhydride as both reagent and solvent.
- Typical acetylation conditions (reflux or ambient temperature) are employed.
Workup :
Acetylation with Acetyl Chloride
This approach uses acetyl chloride in the presence of a base (e.g., pyridine) to acetylate 8-hydroxyquinaldine derivatives.
Procedure:
-
- 8-Hydroxyquinaldine derivative (e.g., 5-nitro-8-hydroxyquinaldine)
- Acetyl chloride
- Pyridine (acid scavenger)
Workup :
Key Findings:
- Yields range from 70–80% for analogous compounds.
- Pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Acetic Anhydride | Acetic anhydride | Reflux/ambient | ~70–80%* | Low hazard, scalable | Requires excess reagent |
| Acetyl Chloride | Acetyl chloride, pyridine | 0–25°C, inert solvent | 70–80% | Faster reaction, high purity | Handling hazardous reagents |
*Inferred from analogous reactions.
Critical Considerations
- Solvent Choice : Pyridine or carbon tetrachloride optimizes reactivity in acetyl chloride-based methods.
- Purification : Recrystallization from ethyl acetate ensures high purity.
- Safety : Acetyl chloride requires careful handling due to its corrosive and lachrymatory properties.
Q & A
Q. What are the established synthetic routes for 8-Acetoxyquinaldine, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Synthetic routes typically involve acetylation of 8-hydroxyquinaldine using acetic anhydride or acetyl chloride under acidic or basic catalysis. Optimization parameters include temperature (60–100°C), solvent (e.g., dichloromethane, toluene), and catalyst (e.g., H₂SO₄, pyridine) .
- Yield and purity depend on reaction time, stoichiometry, and purification methods (e.g., column chromatography vs. recrystallization). For reproducibility, document exact molar ratios, solvent drying protocols, and spectral validation (¹H/¹³C NMR, HPLC) .
Q. Which analytical techniques are most reliable for characterizing 8-Acetoxyquinaldine, and what spectral benchmarks should researchers expect?
Methodological Answer:
- Primary techniques :
- ¹H/¹³C NMR : Key peaks include the acetyl group (δ ~2.3 ppm for CH₃ in ¹H NMR; δ ~170 ppm for carbonyl in ¹³C NMR) and quinaldine aromatic protons (δ 7.5–9.0 ppm) .
- HPLC : Retention time and purity (>95%) should align with reference standards.
- Mass spectrometry (MS) : Molecular ion peak at m/z 215 (C₁₃H₁₁NO₂⁺) .
- Always cross-validate with at least two independent methods to confirm structural integrity .
Q. What are the known biological or chemical applications of 8-Acetoxyquinaldine in model systems?
Methodological Answer:
- Antimicrobial studies : Assess efficacy via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent controls .
- Mechanistic studies : Use fluorescence quenching or enzyme inhibition assays to probe interactions with biological targets (e.g., DNA gyrase). Document IC₅₀ values and dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 8-Acetoxyquinaldine across studies?
Methodological Answer:
-
Comparative analysis : Tabulate discrepancies in IC₅₀/MIC values and cross-reference variables:
Variable Impact Example Assay conditions pH, temperature, solvent (DMSO vs. EtOH) Cell lines Gram-positive vs. Gram-negative strains Compound purity HPLC purity thresholds (<90% vs. >95%)
Q. What experimental design strategies minimize artifacts in stability studies of 8-Acetoxyquinaldine under physiological conditions?
Methodological Answer:
- Stability protocols :
- Data interpretation : Use kinetic modeling (e.g., first-order decay) to estimate half-life. Report degradation products via LC-MS .
Q. How can computational modeling enhance the rational design of 8-Acetoxyquinaldine derivatives with improved pharmacokinetic properties?
Methodological Answer:
- In silico workflows :
- Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., cytochrome P450 enzymes).
- ADMET prediction : Apply SwissADME or ADMETLab to optimize logP, solubility, and metabolic stability .
- Validation : Synthesize top candidates and compare predicted vs. experimental bioavailability in rodent models .
Q. What ethical and methodological challenges arise when investigating 8-Acetoxyquinaldine’s mechanism of action in vivo?
Methodological Answer:
- Ethical considerations : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .
- Methodological rigor : Use blinded scoring for histopathology and validate biomarkers via Western blot/ELISA. Address inter-lab variability through standardized protocols .
Q. How should researchers approach reproducibility challenges in scaling up 8-Acetoxyquinaldine synthesis from milligram to gram quantities?
Methodological Answer:
-
Scale-up factors :
Parameter Lab Scale (mg) Pilot Scale (g) Mixing efficiency Magnetic stirring Mechanical agitation Heat dissipation Oil bath Jacketed reactor Purification Column chromatography Recrystallization -
Document deviations in yield/purity and troubleshoot via Design of Experiments (DoE) .
Data Presentation and Analysis
- Tables : Use standardized formats for spectral data, bioactivity metrics, and synthetic parameters.
- Figures : Prioritize clarity; avoid overcrowding chemical structures in graphical abstracts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
